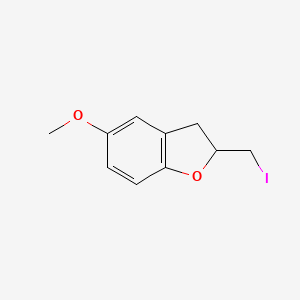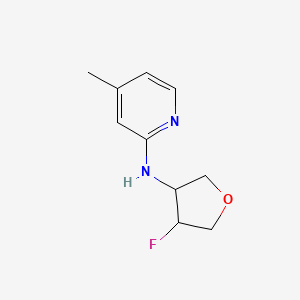![molecular formula C25H30N4O4S2 B3012505 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 953134-56-0](/img/structure/B3012505.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate" is a complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as benzimidazoles, benzo[d]thiazoles, and arylpiperazines, which are often investigated for their pharmacological properties, particularly as potential antihistaminic and serotonin receptor ligands .
Synthesis Analysis
The synthesis of related compounds involves the preparation of substituted piperazinyl benzimidazoles and benzo[b]thiophenes, which are tested for their biological activity. For instance, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles was prepared and evaluated for H1-antihistaminic activity, with some derivatives showing potent activity . Similarly, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and assessed for their affinity towards 5-HT1A receptors . These studies suggest that the synthesis of such compounds is geared towards creating potential therapeutic agents with specific receptor affinities.
Molecular Structure Analysis
The molecular structure and conformational stability of related compounds have been investigated using ab initio Hartree-Fock and density functional theory (DFT) methods. For example, the conformational analysis of 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one revealed several stable conformers, with the most stable form exhibiting a chair conformation . Similarly, the molecular geometry and vibrational frequencies of 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one were calculated, showing excellent agreement with experimental values . These analyses are crucial for understanding the physical behavior and potential interactions of the compounds with biological targets.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound . However, the synthesis and biological evaluation of related compounds imply that the chemical reactions involved in their creation are designed to introduce specific functional groups that confer desired biological properties, such as affinity for certain receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their molecular structure analysis. The vibrational spectra and geometrical parameters provide insights into the stability and reactivity of the molecules. For instance, the determination of vibrational modes and their relative weight contributions helps in understanding the spectral properties and potential chemical behavior of the compounds . The calculated HOMO and LUMO energies from these studies can also indicate the electron distribution within the molecules, which is relevant for predicting reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Properties
- Synthesis and Biological Activities : The compound is involved in the synthesis of new piperidine substituted benzothiazole derivatives. These synthesized compounds have shown promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Studies
- Antimicrobial Applications : Derivatives of the compound have been explored for their antimicrobial properties. Research shows that these compounds have moderate to significant activity against various bacteria and fungi (Khalid et al., 2016); (Patel & Agravat, 2007).
Anti-Proliferative Activities
- Anti-Proliferative Studies : Some studies focus on the anti-proliferative activities of related compounds, indicating potential in cancer research (Al-Mutairi et al., 2019).
Molecular Docking and Binding Studies
- Molecular Docking Studies : Research has been conducted on the molecular docking and binding studies of similar compounds, highlighting their potential interactions with biological targets (Pessoa‐Mahana et al., 2012).
Antitumor Agents
- Antitumor Applications : Novel series of derivatives containing piperazine and piperidine moieties, related to the compound , have been synthesized and evaluated as potent antitumor agents (Mamedov et al., 2022).
Antibacterial Evaluation
- Antibacterial Evaluation : Studies have been conducted to evaluate the antibacterial properties of derivatives of the compound, showing considerable activity against specific bacterial strains (Patel & Agravat, 2009).
Mechanism of Action
Target of Action
For instance, imidazole-containing compounds are known to interact with alpha1-adrenergic receptors , and thiazole-containing compounds have been associated with antimicrobial, antifungal, and antitumor activities .
Mode of Action
Similar compounds have been found to suppress the cyclooxygenase (cox) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin . This suppression can lead to various downstream effects, including anti-inflammatory and antitumor activities .
Biochemical Pathways
For instance, imidazole-containing compounds have been associated with the inhibition of the epidermal growth factor receptor (EGFR) signal transduction pathway , which plays a crucial role in cell proliferation and DNA synthesis.
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial, antifungal, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S2/c1-2-27-14-16-28(17-15-27)25-26-22-11-8-20(18-23(22)34-25)33-24(30)19-6-9-21(10-7-19)35(31,32)29-12-4-3-5-13-29/h6-11,18H,2-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNYSNUFOMQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)
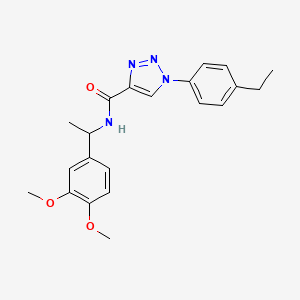
![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)
![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)

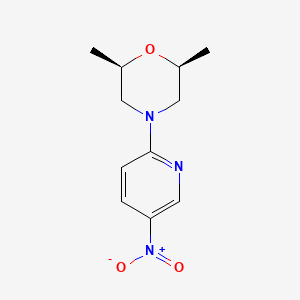
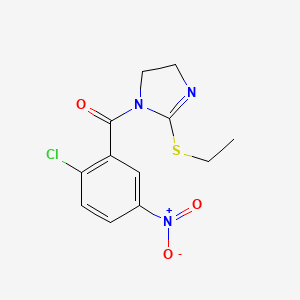
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)
